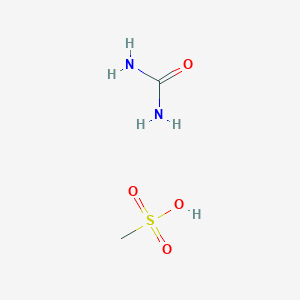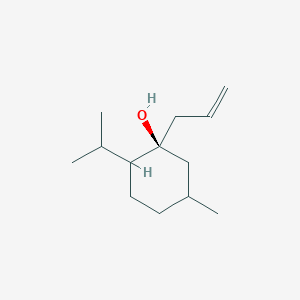
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with methyl, isopropyl, and prop-2-enyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the compound can be synthesized through a series of steps including alkylation, reduction, and dehydration reactions. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives, depending on the type of reaction and conditions used.
Applications De Recherche Scientifique
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol include other cyclohexane derivatives with different substituents, such as:
- (1R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-one
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H24O |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11?,12?,13-/m0/s1 |
Clé InChI |
QQVOMZLQLNCNKY-BPCQOVAHSA-N |
SMILES isomérique |
CC1CCC([C@@](C1)(CC=C)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)(CC=C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



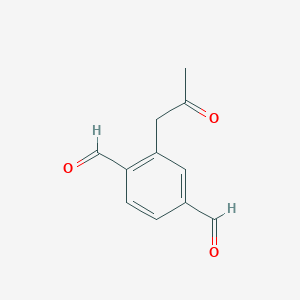
![1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)
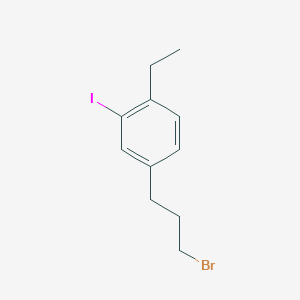
![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)
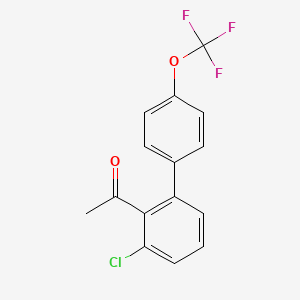
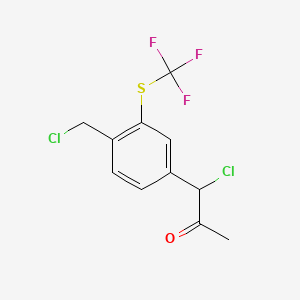
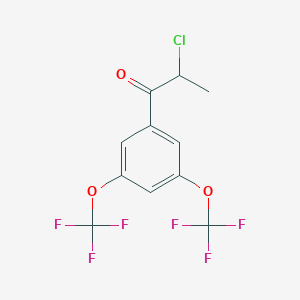
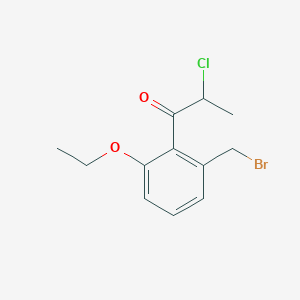
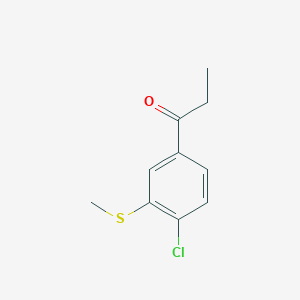
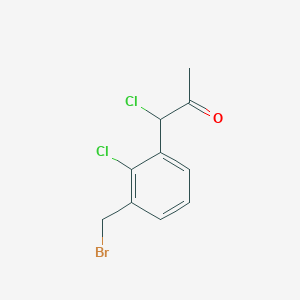
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
